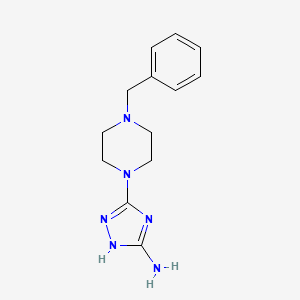

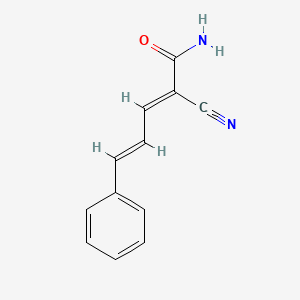

3-(4-苄基哌嗪-1-基)-1H-1,2,4-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine, also known as BPTZ, is a synthetic piperazine derivative and a member of the triazole family. BPTZ is a versatile compound that has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. BPTZ has several unique properties that make it a useful tool for researchers, including its high solubility in water, its low toxicity, and its ability to form complexes with other molecules.

科学研究应用

抗菌活性

该化合物已被用于合成新型的4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮 . 这些合成的化合物显示出显著的抗菌和抗真菌活性 .

分子印迹

使用自组装和半共价方法开发了针对苄基哌嗪(一种非法设计药物)的分子印迹聚合物(MIP) . 这些MIP可以潜在地用于广泛捕获和富集非法药物混合物,以便进行后续的实验室分析 .

药物发现

该化合物已被用于开发新药. 例如,在药物化合物中加入哌嗪部分有时可以带来生物活性方面的意外改进 .

神经学效应

该化合物的生物活性被认为是通过5-HT摄取抑制和5-HT1拮抗作用介导的 . 该化合物与其他物质联合使用会产生精神活性作用,包括幻觉,类似于与3,4-亚甲二氧基甲基苯丙胺(MDMA)相关的幻觉,并且活性是苯丙胺的10倍 .

心血管效应

在人体志愿者中,服用50-100毫克后,发现该化合物会增加脉搏率、血压(收缩压和舒张压)和瞳孔扩张 .

研究材料

作用机制

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to interact with serotonin type 3 (5-ht3) receptors .

Mode of Action

Compounds with a benzylpiperazine structure have been reported to act as antagonists at the 5-ht3 receptor . This means they bind to these receptors and inhibit their function, which can lead to various downstream effects .

Biochemical Pathways

The 5-ht3 receptor is known to play a role in various neurological processes, including mood regulation and pain perception . Therefore, antagonism of this receptor could potentially affect these pathways.

Result of Action

Antagonism of the 5-ht3 receptor by similar compounds has been associated with potential therapeutic effects, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .

生化分析

Biochemical Properties

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through binding interactions that can either inhibit or activate these enzymes. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can form complexes with proteins, influencing their structural conformation and activity.

Cellular Effects

The effects of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access . Additionally, 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. In vitro studies have shown that continuous treatment with this compound can result in adaptive responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine vary with dosage. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies. Additionally, chronic administration of high doses of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can lead to the development of tolerance and dependence in animal models .

Metabolic Pathways

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can also affect the levels of endogenous metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and efflux . Once inside the cells, 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is regulated by specific targeting signals and post-translational modifications, which direct it to distinct cellular compartments .

属性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKYWZGILRQBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363338 |

Source

|

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89311-55-7 |

Source

|

| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)

![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)